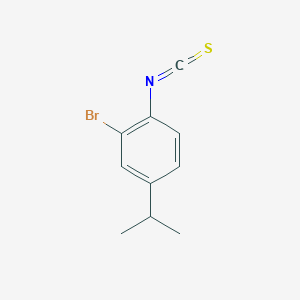

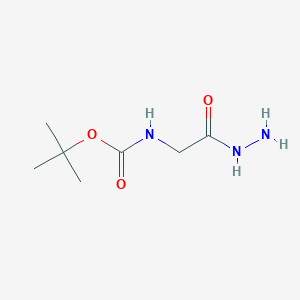

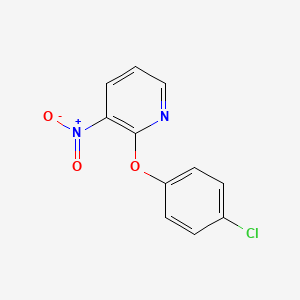

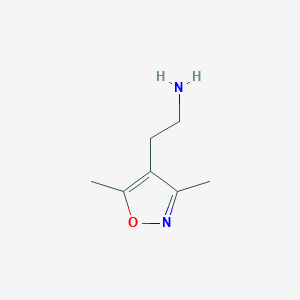

![molecular formula C11H14S B1302118 3-[4-(Ethylthio)phenyl]-1-propene CAS No. 842124-24-7](/img/structure/B1302118.png)

3-[4-(Ethylthio)phenyl]-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the [3+3] annulation process is used to prepare methylenecyclohexanes, where a trimethylsilyl group aids in the Lewis acid-catalyzed allylation, and a phenylthio group directs a radical cyclization reaction . This suggests that similar allylation and cyclization strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of a mesogenic monomer closely related to the compound of interest has been determined by X-ray diffraction analysis. The compound studied crystallizes in a noncentrosymmetric monoclinic system, with phenyl rings adopting boat conformations and forming a smectic-like layer structure in the crystalline state . This information could be indicative of the potential crystalline behavior of 3-[4-(Ethylthio)phenyl]-1-propene.

Chemical Reactions Analysis

The reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne, have been studied. The reaction proceeds via a barrierless addition to the π-electron density of ethylene, followed by hydrogen atom release . Although the compound is not directly mentioned, the study provides insights into the reactivity of propenyl radicals with unsaturated hydrocarbons, which could be relevant for understanding the chemical reactions of 3-[4-(Ethylthio)phenyl]-1-propene.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For example, the solvatochromism of nitro-substituted phenolates has been studied, revealing interactions with the solvent medium through effects such as hydrogen bonding . Additionally, the synthesis and solubility of α-oxo ketene dithioacetals in various solvents have been discussed . These studies provide a foundation for predicting the solubility and interaction of 3-[4-(Ethylthio)phenyl]-1-propene with different solvents.

Safety And Hazards

Propiedades

IUPAC Name |

1-ethylsulfanyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGPCKKPJOLADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374553 |

Source

|

| Record name | 3-[4-(Ethylthio)phenyl]-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Ethylthio)phenyl]-1-propene | |

CAS RN |

842124-24-7 |

Source

|

| Record name | 1-(Ethylthio)-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Ethylthio)phenyl]-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.